4-Chloro-2-nitroaniline

Overview

Description

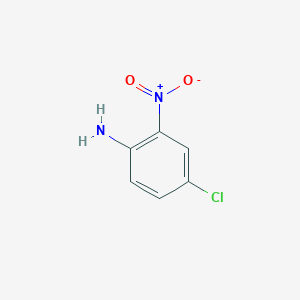

4-Chloro-2-nitroaniline (4C2NA, C₆H₅ClN₂O₂) is an aromatic amine derivative with a nitro (-NO₂) group at the 2-position and a chlorine atom at the 4-position of the benzene ring. It is a yellow crystalline solid with a melting point of 47–51°C and a molecular weight of 172.57 g/mol. This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and heterocyclic compounds like benzimidazoles and spiro-naphthalene derivatives . Its solubility in organic solvents (e.g., toluene, methanol) and reactivity in catalytic transfer hydrogenation (CTH) and substitution reactions make it valuable in industrial and research settings .

4C2NA exhibits moderate toxicity to mammalian cells. Studies on isolated rat hepatocytes revealed that exposure to 2 mM 4C2NA for 3 hours caused significant cellular damage, including glutathione (GSH) depletion (13 mM/10⁶ cells) and disruption of lactate dehydrogenase (LDH) and glucose-6-phosphatase (G-6-Pase) activities .

Preparation Methods

Direct Amination Using O-Alkylhydroxylamines

Reaction Mechanism and Catalytic Systems

The most industrially viable method for synthesizing 4-chloro-2-nitroaniline involves the direct amination of aromatic nitro compounds using O-alkylhydroxylamines or their salts. This single-step process, patented by Sumitomo Chemical Company, avoids multi-step sequences and harsh acidic conditions traditionally associated with nitroaniline synthesis . The reaction proceeds via nucleophilic aromatic substitution, where the O-alkylhydroxylamine acts as an aminating agent. For example, O-methylhydroxylamine hydrochloride reacts with 3-chloronitrobenzene in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide) to yield this compound .

The inclusion of metallic catalysts , particularly copper powder, enhances reaction efficiency. In one embodiment, a mixture of 3-chloronitrobenzene, O-methylhydroxylamine hydrochloride, KOH, and Cu powder heated to 100°C for 3 hours achieved a 15% yield . Substituting the catalyst with CuO or CuCl increased yields to 20–25%, demonstrating the catalytic role of copper in facilitating electron transfer and stabilizing intermediates .

Table 1: Impact of Catalysts on Amination Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 100 | 3 | 5 |

| Cu powder | 100 | 3 | 15 |

| CuO | 100 | 3 | 20 |

| CuCl | 100 | 3 | 25 |

Optimization of Alkyl Groups and Solvents

Varying the O-alkyl group in hydroxylamine derivatives significantly affects regioselectivity and yield. O-Benzylhydroxylamine hydrochloride and O-ethylhydroxylamine hydrochloride were tested under identical conditions, yielding 20% and 25% of this compound, respectively . Polar aprotic solvents like DMSO and N-methylpyrrolidone (NMP) outperformed toluene or chlorobenzene due to their ability to stabilize ionic intermediates and dissolve metallic catalysts .

Traditional Synthesis Approaches

Nitration of Chloroaniline Derivatives

Conventional routes involve the nitration of 4-chloroaniline , though this method faces challenges due to the directing effects of the amino and chloro groups. Nitration typically occurs at the ortho position relative to the amino group, leading to a mixture of 2-nitro-4-chloroaniline and 3-nitro-4-chloroaniline. Purification via recrystallization or column chromatography is required, reducing overall efficiency .

Nucleophilic Aromatic Substitution

Chlorine displacement in 2-nitro-4-chlorobenzene using ammonia or ammonium hydroxide under high-pressure conditions offers an alternative pathway. However, the electron-withdrawing nitro group deactivates the aromatic ring, necessitating temperatures above 140°C and pressures exceeding 3 MPa . A patent by Zhejiang Runtu Institute describes a 99.2% pure product obtained via ammonolysis of 3,4-dichloronitrobenzene using cuprous chloride and tetrabutylammonium bromide as catalysts .

Comparative Analysis of Synthesis Methods

Table 2: Key Metrics for this compound Synthesis Routes

| Method | Steps | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Direct Amination (CuCl) | 1 | 25 | 98.7 | High |

| Nitration of 4-Chloroaniline | 2–3 | 40 | 95.0 | Moderate |

| Ammonolysis | 1 | 99.2 | 99.2 | Low |

The direct amination method excels in cost efficiency and simplicity but lags in yield compared to ammonolysis. Traditional nitration, while higher-yielding, requires multi-step purification and generates acidic waste .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound (CDCl₃, 600 MHz) reveals distinct signals:

-

δ = 7.23 (s, 1H, aromatic H-3)

-

δ = 7.39–7.42 (m, 3H, aromatic H-5, H-6, and NH₂)

The downfield shift of H-1 (δ = 7.87) confirms the electron-withdrawing effects of the nitro group .

Mass Spectrometry

The molecular ion peak at m/z 172 corresponds to the molecular weight of C₆H₅ClN₂O₂, with fragmentation patterns indicating loss of NO₂ (46 amu) and Cl (35 amu) .

Industrial Applications and Scalability

The ammonolysis route, despite its high yield, faces scalability challenges due to the use of 3,4-dichloronitrobenzene , a costly precursor . In contrast, direct amination leverages inexpensive O-alkylhydroxylamines derived from hydroxylamine, making it suitable for large-scale production .

Scientific Research Applications

Chemical Properties and Basic Information

4-Chloro-2-nitroaniline is characterized by a bright orange powder form and is soluble in organic solvents like methanol and ethanol. Its molecular structure includes a chloro group and a nitro group attached to an aniline ring, which contributes to its reactivity and utility in various chemical reactions .

Applications in Dye Manufacturing

One of the primary applications of this compound is as an intermediate in the synthesis of dyes. It serves as a key building block for azo dyes, which are widely used in textiles and printing industries due to their vibrant colors and stability. The compound's ability to undergo various chemical transformations makes it valuable for creating complex dye structures .

Table 1: Common Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Azo Dyes | Textiles | Various |

| Acid Dyes | Wool and Silk | Bright Shades |

| Direct Dyes | Cotton | Bright Colors |

Pharmaceutical Applications

This compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Notably, it is involved in the production of niclosamide, an anti-helminthic drug used to treat parasitic infections . The compound's derivatives have shown potential biological activities, making them candidates for further drug development.

Case Study: Niclosamide Synthesis

- Objective : To synthesize niclosamide using this compound.

- Method : The nitro group of this compound is reduced to an amine, followed by coupling with salicylic acid derivatives.

- Outcome : The resulting product exhibits effective anti-parasitic properties.

Environmental Impact and Biodegradation

Despite its industrial utility, this compound poses environmental concerns due to its persistence and toxicity. It has been classified as a black-listed substance because of its poor biodegradability . Research indicates that it can cause cellular damage and has mutagenic potential, highlighting the need for effective remediation strategies.

Biodegradation Pathways

Recent studies have explored microbial degradation pathways for this compound. Microorganisms such as Rhodococcus sp. have shown promise in degrading this compound through aerobic processes, potentially leading to less harmful byproducts .

Table 2: Microbial Degradation Studies

| Microorganism | Degradation Rate (%) | Byproducts |

|---|---|---|

| Rhodococcus sp. | 70% | Amines, phenolic compounds |

| Pseudomonas sp. | 60% | Nitroaromatic derivatives |

Toxicological Considerations

Toxicological studies indicate that while this compound shows low bioaccumulation potential, its metabolites can be toxic and mutagenic. The reduction of the nitro group can lead to reactive intermediates that interact with DNA, raising concerns about carcinogenic effects .

Summary of Toxicity Studies

- Acute Toxicity : No significant mortality observed at high doses (2200 mg/kg).

- Mutagenicity : Non-mutagenic in specific assays; however, structural alerts exist for potential DNA interaction.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitroaniline involves its interaction with various molecular targets. In biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects . The compound’s nonlinear optical properties are attributed to its ability to form intermolecular hydrogen bonds, which enhance its optical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-nitroaniline (2C4NA)

Structural Differences : A positional isomer of 4C2NA, with chlorine at the 2-position and nitro at the 4-position.

Key Comparisons :

- Toxicity : 2C4NA is more toxic than 4C2NA. At 2 mM, it reduced hepatocyte viability to 10 mM GSH/10⁶ cells (vs. 13 mM for 4C2NA) and caused more severe microsomal damage .

- Biodegradation: Unlike 4C2NA, 2C4NA is metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic pathway involving dechlorination and nitro-reduction .

- Catalytic Reactivity : In CTH reactions, 2C4NA yielded 2-chloro-1,4-phenylenediamine (17% yield), while 4C2NA produced 4-chloro-1,2-phenylenediamine (42% yield). Dehalogenation competed with nitro reduction in both cases .

4-Chloro-N-ethyl-2-nitroaniline

Structural Differences : An N-ethyl derivative of 4C2NA (C₈H₉ClN₂O₂, MW 200.62 g/mol) .

Key Comparisons :

- Solubility : The ethyl group increases hydrophobicity, reducing solubility in polar solvents compared to 4C2NA.

- Applications : Used in ligand synthesis (e.g., L3 in Fig. 1 of ) for coordination chemistry due to its bulky substituent .

4-Chloro-N,N-dimethyl-2-nitroaniline

Structural Differences: Features dimethylamino groups (C₈H₉ClN₂O₂, MW 200.62 g/mol) . Key Comparisons:

- Reactivity: The electron-donating dimethylamino group stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to 4C2NA.

- Thermodynamics : Higher molecular weight and altered crystal packing due to steric effects.

2,4-Dinitroaniline

Structural Differences : Contains two nitro groups (at 2- and 4-positions) instead of one nitro and one chlorine.

Key Comparisons :

- Solubility : Lower solubility in organic solvents due to increased polarity from the second nitro group .

Data Tables

Table 1: Physicochemical Properties

Table 2: Toxicity and Reactivity

Research Findings and Implications

Toxicity Mechanisms : Both 4C2NA and 2C4NA induce oxidative stress via GSH depletion, but 2C4NA’s chlorine position enhances reactivity with cellular thiols .

Synthetic Utility: 4C2NA’s chlorine and nitro groups enable diverse transformations, such as: Synthesis of quinolinequinones via Ullmann coupling . Preparation of anti-MRSA benzimidazoles through tin(II)-mediated nitro reduction .

Biological Activity

4-Chloro-2-nitroaniline (C₆H₄ClN₃O₂), a derivative of aniline, is a compound of significant interest due to its various biological activities and applications in the chemical industry. This article explores the biological activity of this compound, focusing on its antibacterial properties, genotoxicity, and metabolic pathways. The findings are supported by data tables and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a nitro group attached to an aniline structure. Its molecular weight is approximately 173.6 g/mol, and it is soluble in organic solvents such as acetone and ethanol.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClN₃O₂ |

| Molecular Weight | 173.6 g/mol |

| Solubility | Soluble in acetone, ethanol |

| Melting Point | 75-78 °C |

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties . A study conducted by Dixit et al. (2019) evaluated various substituted anilines for their antibacterial activity. The results showed that compounds with para substitutions, including this compound, demonstrated significant antibacterial effects against several bacterial strains.

Table 2: Antibacterial Activity of Substituted Anilines

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| 4-Nitroaniline | E. coli | 12 |

| S. aureus | 16 |

Genotoxicity

The genotoxic potential of this compound has been assessed through various in vitro studies. According to a human health assessment conducted by NICNAS, evidence suggests that this compound may be genotoxic, indicating potential risks associated with exposure.

Metabolic Pathways

The metabolic degradation of related compounds, such as 2-chloro-4-nitroaniline, has been studied extensively. Research by Khan et al. (2013) describes the biodegradation pathway of this compound by Rhodococcus sp., which utilizes it as a carbon and nitrogen source. The pathway involves the transformation of the nitro group into other metabolites.

Table 3: Metabolic Pathway of 2-Chloro-4-Nitroaniline

| Step | Enzyme Involved | Product |

|---|---|---|

| Nitro group removal | Flavin-dependent monooxygenase | 4-Amino-3-chlorophenol |

| Further degradation | Aniline dioxygenase | 6-Chlorohydroxyquinol |

Study on Antibacterial Properties

In a recent study published in the Journal of Research in Pharmacy, researchers synthesized various derivatives of anilines, including this compound, and tested their antibacterial activities against common pathogens. The findings indicated that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria.

Genotoxicity Assessment

A comprehensive assessment by NICNAS highlighted the genotoxic effects observed in vitro when cells were exposed to this compound. The study emphasized the need for caution in handling this compound due to its potential health risks.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for 4-chloro-2-nitroaniline, and what are their key reaction parameters?

- Methodological Answer : Two primary methods are documented:

- Nitration of 4-chloroaniline : Nitration with mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) yields this compound. Stoichiometric ratios and cooling are critical to avoid over-nitration .

- Diazotization and coupling : Used in dye synthesis, this compound is diazotized with NaNO₂/H₂SO₄ and coupled with phenolic compounds (e.g., 2-tert-butyl-4-methylphenol) at molar ratios of 1:1.04:1.18 (this compound:NaNO₂:phenol) .

- Yield Optimization : Catalysts like P₂O₅ improve yields (up to 62%), while arsenic pentoxide achieves 83% in quinoline synthesis .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- Spectroscopy : IR confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons and substituent positions .

- Chromatography : HPLC or TLC with UV detection monitors reaction progress.

- Thermal Analysis : Melting point (116–119°C) and DSC assess crystalline purity .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

- Methodological Answer :

- High Solubility : Polar aprotic solvents (acetonitrile, toluene) at elevated temperatures (>80°C).

- Low Solubility : Alkanes (cyclohexane) and water.

- Data Table :

| Solvent | Solubility (g/100g, 25°C) | Temperature Dependence |

|---|---|---|

| Ethanol | 2.1 | Increases linearly |

| Acetonitrile | 5.8 | Nonlinear above 50°C |

| Cyclohexane | 0.3 | Minimal change |

| Source: . |

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : B3LYP hybrid functional (exact exchange + gradient corrections) accurately predicts ionization potentials and electron affinities .

- Basis Sets : 6-311+G(d,p) captures electron correlation effects for nitro and chloro substituents .

- Applications : Charge distribution analysis reveals electrophilic sites for azo coupling reactions .

Q. What experimental and computational discrepancies exist in the thermodynamic solubility modeling of this compound?

- Methodological Answer :

- Contradictions : Experimental solubility in methanol (2.4 g/100g at 25°C) deviates from COSMO-RS predictions by 12% due to neglecting solute-solvent hydrogen bonding .

- Resolution : Use activity coefficient models (e.g., NRTL) with temperature-dependent parameters for better accuracy .

Q. What mechanisms underlie the toxicity of this compound in biological systems, and how can researchers mitigate these risks?

- Methodological Answer :

- Mechanism : Metabolites (e.g., nitroso derivatives) induce oxidative stress in hepatocytes, disrupting mitochondrial membranes at ≥2 mM concentrations .

- Mitigation : Use closed systems with HEPA filters during synthesis; monitor airborne particulates via GC-MS .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what are the critical reaction steps?

- Methodological Answer :

- Case Study : Synthesis of tizanidine (muscle relaxant) involves:

Reduction : Zn/NaOH reduces nitro to amine.

Cyclization : Forms benzothiadiazole intermediate.

Condensation : With 1-acetyl-2-imidazolidinone under acidic conditions (46% overall yield) .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound-based syntheses vary across studies?

- Methodological Answer :

- Catalyst Efficiency : P₂O₅ yields 62% in acrylamide synthesis vs. 83% with As₂O₅ in quinoline reactions due to differing acid strengths .

- Side Reactions : Competing hydrolysis in aqueous media reduces azo coupling efficiency by ~15% .

Q. Methodological Best Practices

Properties

IUPAC Name |

4-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGKNXWGYQPUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030384 | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline] | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat) | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange crystals, Dark orange-yellow prisms from dil alc | |

CAS No. |

89-63-4 | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1929LY233C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 to 243 °F (NTP, 1992), 116.5 °C | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.